molecular formula C22H20N4O4 B2432616 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879455-20-6

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2432616
CAS No.: 879455-20-6
M. Wt: 404.426
InChI Key: UTNLVUGFDPPTPV-UHFFFAOYSA-N
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Description

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 879455-20-6) is a complex organic compound belonging to the pyrimidoquinoline family, which is of significant interest in pharmaceutical and genetic research . This compound functions as a nonsense mutation suppressor, a mechanism that offers a promising therapeutic strategy for a range of genetic disorders . Nonsense mutations transform a sense codon into a premature termination codon (PTC), leading to truncated, often inactive proteins. This compound can act as a readthrough activator, promoting the recoding of the PTC to allow for the synthesis of full-length, functional proteins, thereby addressing the root cause of diseases such as cystic fibrosis, Duchenne muscular dystrophy, and Hurler syndrome . Beyond its application in suppressing nonsense mutations, pyrimido[4,5-b]quinoline derivatives have demonstrated a broad spectrum of biological activities in scientific studies. These include notable antitumor properties, with certain derivatives inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . Additional research highlights potential anti-inflammatory effects and enzyme inhibition capabilities, such as the potent inhibition of phosphodiesterase (PDE) enzymes which are crucial to cellular signaling pathways . The unique structure of this compound, featuring a pyrimido[4,5-b]quinoline core substituted with isobutyl, methyl, and 4-nitrophenyl groups, imparts distinct chemical and physical properties that are valuable for structure-activity relationship (SAR) studies and medicinal chemistry optimization . The synthesis of this compound can be achieved through efficient multi-component, one-pot reactions, which are advantageous for their high atomic economy and reduced synthetic steps . These methods often involve the condensation of precursors such as barbituric acid, aldehydes, and anilines, allowing for the introduction of diverse substituents to explore chemical space . Supplied with high purity, this product is intended for research and experimental applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(2)12-25-20(14-8-10-15(11-9-14)26(29)30)23-21-18(22(25)28)19(27)16-6-4-5-7-17(16)24(21)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNLVUGFDPPTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-step process. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidoquinoline derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrimidoquinolines exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, contributing to its potential as an anticancer agent .
  • Antimicrobial Properties : Some studies suggest that compounds within this class possess antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group is believed to enhance this activity by interfering with microbial metabolic processes .
  • Acetylcholinesterase Inhibition : Compounds similar to 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline have been evaluated for their ability to inhibit acetylcholinesterase, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .

Case Study 1: Anticancer Evaluation

A series of synthesized derivatives were tested for their antiproliferative effects against human cancer cell lines. The study reported IC50 values ranging from 1.9 to 7.52 μg/mL for various derivatives, indicating strong activity against HCT-116 cells. This suggests that modifications to the core structure can enhance biological efficacy .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that variations in substituents could dramatically influence antimicrobial potency, highlighting the importance of chemical modifications in drug design .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Activity LevelReference
AnticancerHCT-1161.9 - 7.52 μg/mL
AnticancerMCF-7Not specified
AntimicrobialVarious BacteriaSignificant activity
Acetylcholinesterase InhibitionN/ANot specified

Mechanism of Action

The mechanism of action of 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The nitrophenyl group may also play a role in the compound’s biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Pyrimido[4,5-b]quinoline: Lacks the isobutyl, methyl, and nitrophenyl substituents.

    [1,2,3]triazino[4,5-b]quinoline: Contains a triazine ring fused to the quinoline core.

Uniqueness

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The combination of isobutyl, methyl, and nitrophenyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

3-Isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations based on recent studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidoquinoline backbone followed by functionalization to introduce the isobutyl and nitrophenyl groups. The synthetic pathways often utilize various reagents and catalysts to optimize yield and purity.

Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant biological activity as nonsense mutation suppressors . These mutations lead to premature termination of protein synthesis, which can result in various genetic disorders. The ability of these compounds to suppress such mutations suggests their potential in treating diseases like cystic fibrosis and Duchenne Muscular Dystrophy .

Pharmacological Properties

  • Antitumor Activity : Some studies have shown that derivatives of pyrimido[4,5-b]quinoline exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Enzyme Inhibition : Specific derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. For instance, certain analogs showed potent inhibition of PDE10A with favorable pharmacokinetic profiles .

Study 1: Nonsense Mutation Suppression

In a study focusing on nonsense mutations associated with genetic disorders, the efficacy of this compound was evaluated. The compound demonstrated significant suppression of premature termination codons in vitro, leading to increased levels of functional protein synthesis in affected cell lines .

Study 2: Anticancer Properties

A separate investigation assessed the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Nonsense Mutation SuppressionIncreased functional protein levels
Antitumor ActivityInduced apoptosis in cancer cells
Anti-inflammatory EffectsReduced cytokine production
PDE InhibitionPotent inhibition with favorable pharmacokinetics

Q & A

Q. What are the standard synthetic routes for synthesizing 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione?

  • Methodological Answer : The synthesis typically begins with 2-aminoquinoline-3-carbonitrile derivatives, which undergo cyclization with agents like DMF-DMA (dimethylformamide dimethyl acetal) to form amidine intermediates. Subsequent reactions with aromatic amines (e.g., 4-nitrobenzaldehyde) in acidic conditions yield the pyrimidoquinoline core. For example, nitrophenyl-substituted derivatives (e.g., compound 4d in ) were synthesized via ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant catalyst, achieving yields of 50–65% . Key steps include:
  • Cyclization of 2-aminoquinoline precursors.
  • Introduction of the 4-nitrophenyl group via nucleophilic substitution or condensation.
  • Optimization of reaction time and temperature (e.g., 60°C oil bath for fusion reactions) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.55–6.89 ppm for aromatic protons in nitrophenyl derivatives ).
  • IR for functional groups (e.g., C=O stretches at ~1705 cm⁻¹ ).
  • Mass Spectrometry (MS) to verify molecular ion peaks matching theoretical values .
  • Elemental Analysis to validate purity (e.g., %C, %H, %N deviations < 0.5% ).
  • Melting Point determination (e.g., 112–130°C for structurally similar compounds ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :
  • Catalyst Selection : ZrO₂ nanoparticles in ethylene glycol at 120°C improve yields (90–98%) by reducing reaction time (8–60 min) via green chemistry protocols .
  • Ultrasound Assistance : Sonication with Fe(DS)₃ enhances reaction efficiency by promoting cavitation, reducing side reactions, and improving regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., pyridine) facilitate cyclization, while ionic liquids enable one-pot multicomponent reactions .
  • Workflow Integration : Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal conditions, reducing trial-and-error .

Q. How can computational modeling guide the design of novel derivatives with improved bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with potential anticancer or antimicrobial activity .
  • Molecular Docking : Simulates interactions with target proteins (e.g., DNA topoisomerases for anticancer activity) to refine substituent selection .
  • Machine Learning : Analyzes structure-activity relationships (SAR) from existing datasets to propose synthetic targets .

Q. How to resolve discrepancies in spectral data across studies?

  • Methodological Answer :
  • Advanced NMR Techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • X-ray Crystallography : Provides definitive structural confirmation when melting points or NMR data conflict .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric species (e.g., verifying nitro vs. chloro substituents) .

Data Contradiction Analysis

Q. How to address conflicting reports on the anticancer efficacy of pyrimidoquinoline derivatives?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., MTT assay with consistent cell lines like MCF-7 or HepG2) to minimize variability .
  • SAR Studies : Systematically vary substituents (e.g., nitro, methyl, isobutyl) to isolate contributions to bioactivity .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in experimental conditions (e.g., serum concentration, incubation time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.